
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic derivative of prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its unique structural modifications, which include the addition of an ethylenedioxy group and a phenoxy group, making it a valuable molecule for various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps, starting from prostaglandin F2α. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in prostaglandin F2α are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Ethylenedioxy Group: The ethylenedioxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Phenoxy Group Addition: The phenoxy group is added via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The ethylenedioxy and phenoxy groups enhance its binding affinity and selectivity for these targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Prostaglandin F2α: The parent compound, known for its role in inducing labor and regulating inflammation.
15-Methyl Prostaglandin F2α: A synthetic analog with enhanced stability and potency.
16-Phenoxy Prostaglandin F2α: Another derivative with a phenoxy group, used for similar applications.
Uniqueness
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its combined structural modifications, which confer enhanced stability, selectivity, and potency compared to other prostaglandin derivatives. These features make it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
59619-78-2 |
|---|---|
分子式 |
C25H34O7 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)13-14-25(31-15-16-32-25)18-30-19-9-5-4-6-10-19/h2,4-7,9-10,13-14,20-23,26-27H,3,8,11-12,15-18H2,1H3/b7-2-,14-13+/t20?,21-,22?,23?/m1/s1 |
InChI 键 |
HABBPJCMMSFYJB-LJJGBDBMSA-N |
手性 SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C2(OCCO2)COC3=CC=CC=C3 |
规范 SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
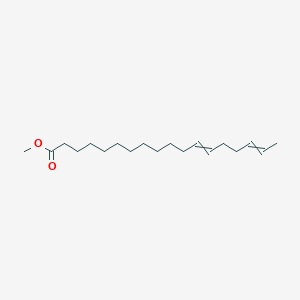

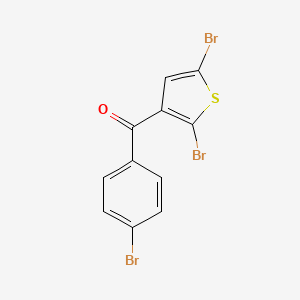

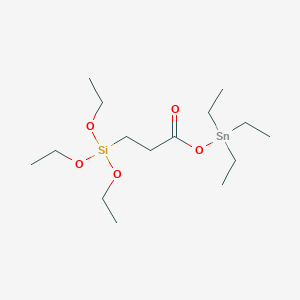
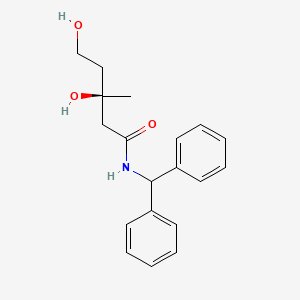
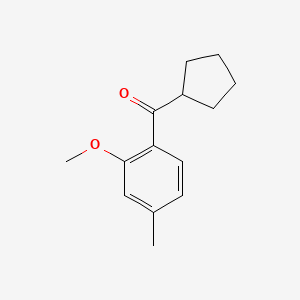
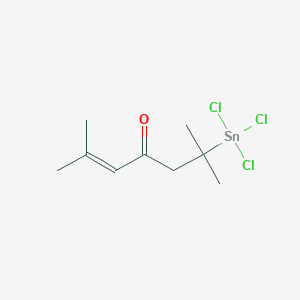
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
